5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C12H15N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-isopropylphenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the following steps:
Formation of the Intermediate: 2-Isopropylphenol is reacted with formaldehyde to form 2-isopropylphenoxymethanol.
Cyclization: The intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and
Properties
IUPAC Name |
5-[(2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)9-5-3-4-6-10(9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWLPPARVIIMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427973 |
Source
|
Record name | 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400739-14-2 |
Source
|
Record name | 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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